

2,4,5-Trimethoxycinnamic acid CAS number and chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4,5-Trimethoxycinnamic acid**

Cat. No.: **B1220898**

[Get Quote](#)

An In-depth Technical Guide to 2,4,5-Trimethoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,4,5-Trimethoxycinnamic acid** (TMCA), a cinnamic acid derivative and a major metabolite of α -asarone. This document details its chemical identity, physicochemical properties, and significant biological activities, with a focus on its potential as a hypocholesterolemic and cholelitholytic agent. Detailed experimental protocols for its synthesis and relevant biological assays are provided, alongside a visualization of its role in the cholesterol biosynthesis pathway.

Chemical Identity and Structure

2,4,5-Trimethoxycinnamic acid is a well-defined organic compound with the Chemical Abstracts Service (CAS) number 24160-53-0.^[1] Its chemical structure features a benzene ring substituted with three methoxy groups at positions 2, 4, and 5, and a propenoic acid side chain.

Chemical Structure:

Caption: Chemical Structure of **2,4,5-Trimethoxycinnamic acid**.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of **2,4,5-Trimethoxycinnamic acid** is presented in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	24160-53-0	[1]
Molecular Formula	C ₁₂ H ₁₄ O ₅	[1] [2] [3]
Molecular Weight	238.24 g/mol	[1] [2] [3]
Appearance	Light yellow to amber to dark green powder/crystal	[2]
Melting Point	164-166 °C	[4]
Purity	>97.0% (HPLC)	[2]
¹ H NMR (CDCl ₃)	See detailed data below	[5]
Linear Formula	(CH ₃ O) ₃ C ₆ H ₂ CH=CHCO ₂ H	[4]
SMILES	COc1cc(OC)c(\C=C\ C(O)=O)c c1OC	[4]
InChI	1S/C12H14O5/c1-15-9-7- 11(17-3)10(16-2)6-8(9)4-5- 12(13)14/h4-7H,1-3H3, (H,13,14)/b5-4+	[4]

¹H NMR Spectral Data (Solvent: CDCl₃)[\[5\]](#)

- Chemical Shift (ppm): Aromatic and vinylic protons typically appear in the range of 6.0-8.0 ppm. The methoxy protons will appear as singlets, and the carboxylic acid proton will be a broad singlet at a higher chemical shift. More specific peak assignments would require access to the full spectrum data.

Experimental Protocols

Synthesis of 2,4,5-Trimethoxycinnamic Acid

A common method for the synthesis of trimethoxycinnamic acid derivatives is the Knoevenagel condensation.^[6] A detailed protocol for a related isomer, 3,4,5-Trimethoxycinnamic acid, which can be adapted, is provided below.^[6]

Materials:

- 3,4,5-Trimethoxybenzaldehyde
- Succinic acid
- Pyridine
- N,N-dimethylformamide (DMF)
- Concentrated hydrochloric acid
- Ice

Procedure:^[6]

- In a 100 mL single-neck flask, combine 3,4,5-trimethoxybenzaldehyde (3.92 g, 20 mmol) and succinic acid (6.24 g, 60 mmol).
- Add 15 mL of DMF and pyridine (1.6 mL, 20 mmol).
- Heat the mixture to 90°C and allow it to react for 8 hours.
- After the reaction, cool the mixture to room temperature.
- Pour the reaction mixture into 40 mL of ice water.
- Adjust the pH to 1-2 with concentrated hydrochloric acid to precipitate the product.
- Filter the resulting light yellow solid, wash with ice water, and dry to obtain the product.

Evaluation of Hypocholesterolemic Activity *in vivo*

The following protocol is based on studies evaluating the pharmacological properties of **2,4,5-Trimethoxycinnamic acid** in a rat model.[7]

Animal Model:

- Male Wistar rats.
- Induction of hypercholesterolemia by feeding a high-cholesterol diet.

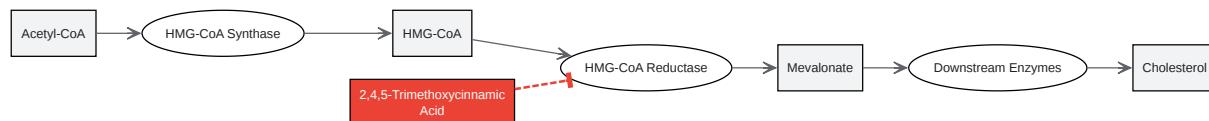
Experimental Groups:

- Control group (standard diet).
- Hypercholesterolemic group (high-cholesterol diet).
- Hypercholesterolemic group treated with **2,4,5-Trimethoxycinnamic acid** (e.g., 80 mg/kg body weight).[7]

Procedure:

- Acclimatize rats for a week.
- Administer the respective diets and treatments daily for a specified period (e.g., 4 weeks).
- At the end of the treatment period, collect blood samples for serum analysis.
- Measure total cholesterol, LDL-cholesterol, and HDL-cholesterol levels using standard enzymatic kits.
- Collect bile samples to measure bile flow, bile salts, phospholipids, and cholesterol content.
- Isolate liver tissue to assess HMG-CoA reductase activity.

Biological Activity and Signaling Pathways


2,4,5-Trimethoxycinnamic acid, as the primary and non-toxic metabolite of α -asarone, demonstrates significant pharmacological potential.[7] Its primary reported activities are its hypocholesterolemic and choleric effects.[7][8]

Hypocholesterolemic Activity: Studies have shown that administration of **2,4,5-Trimethoxycinnamic acid** to hypercholesterolemic rats leads to a significant decrease in total serum cholesterol and LDL-cholesterol levels, while HDL-cholesterol levels remain unaffected. [7] This beneficial effect on the lipid profile suggests its potential as a lipid-lowering agent.

Mechanism of Action: The hypocholesterolemic effect of **2,4,5-Trimethoxycinnamic acid** is, in part, attributed to its ability to inhibit HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[7] However, its inhibitory effect is noted to be less potent than that of its parent compound, α -asarone.[7]

Choleretic Activity: **2,4,5-Trimethoxycinnamic acid** has also been observed to increase bile flow, primarily by enhancing the secretion of bile salts, phospholipids, and cholesterol into the bile.[7] This action can lead to a reduction in the cholesterol saturation index of gallbladder bile, suggesting a potential therapeutic role in the prevention or treatment of cholesterol gallstones. [7]

The diagram below illustrates the logical relationship of **2,4,5-Trimethoxycinnamic acid**'s inhibitory action on the cholesterol biosynthesis pathway.

[Click to download full resolution via product page](#)

Caption: Inhibition of HMG-CoA Reductase by **2,4,5-Trimethoxycinnamic Acid**.

Conclusion

2,4,5-Trimethoxycinnamic acid is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties, coupled with its promising hypocholesterolemic and choleretic activities, make it a valuable subject for further investigation. The experimental protocols and pathway information provided in this guide serve as a foundational resource for researchers exploring the therapeutic potential of this and

related molecules. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 2,4,5-Trimethoxycinnamic Acid | CymitQuimica [cymitquimica.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 2,4,5-三甲氧基肉桂酸，主要为反式 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 2,4,5-trimethoxycinnamic acid: the major metabolite of alpha-asarone, retains most of the pharmacological properties of alpha-asarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hypocholesterolemic and choleric effects of three dimethoxycinnamic acids in relation to 2,4,5-trimethoxycinnamic acid in rats fed with a high-cholesterol/cholate diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,4,5-Trimethoxycinnamic acid CAS number and chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1220898#2-4-5-trimethoxycinnamic-acid-cas-number-and-chemical-structure\]](https://www.benchchem.com/product/b1220898#2-4-5-trimethoxycinnamic-acid-cas-number-and-chemical-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com